molecular formula C8H8O5 B1347093 2,3-Dihydroxy-4-methoxybenzoic acid CAS No. 3934-81-4

2,3-Dihydroxy-4-methoxybenzoic acid

Cat. No.: B1347093
CAS No.: 3934-81-4
M. Wt: 184.15 g/mol
InChI Key: YGDRPEIHNMXLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 3-Dihydroxy-4-methoxybenzoic acid belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group. 2, 3-Dihydroxy-4-methoxybenzoic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Encapsulation and Controlled Release

A study by Hong, Oh, and Choy (2008) explored the encapsulation of flavor molecules, specifically 4-hydroxy-3-methoxy benzoic acid (vanillic acid), into layered inorganic nanoparticles for controlled release in food applications. This encapsulation aimed to enhance the stability and control the release rate of the flavoring agent, showcasing the compound's utility in improving food product quality and longevity (Hong, Oh, & Choy, 2008).

Antimicrobial and Bioactive Properties

Vanillic acid and its derivatives have been synthesized and tested for potential antibacterial activities in another research by Satpute, Gangan, and Shastri (2018). These studies indicate the compound's relevance in developing new antibacterial agents, contributing to pharmaceutical research focused on combating microbial resistance (Satpute, Gangan, & Shastri, 2018).

Environmental Applications

In environmental science, the electrochemical oxidation of dihydroxybenzoic acids, which are structurally related to 2,3-Dihydroxy-4-methoxybenzoic acid, has been investigated for wastewater treatment. Research by de Lima Leite et al. (2003) focused on using electrochemical methods to degrade pollutants like 2,4-Dihydroxybenzoic acid, highlighting the potential of such compounds in environmental remediation technologies (de Lima Leite, Cognet, Wilhelm, & Delmas, 2003).

Analytical Chemistry and Detection

The study of vibrational and surface-enhanced Raman spectra of vanillic acid by Clavijo, Menendez, and Aroca (2008) demonstrates the compound's application in analytical chemistry, particularly in enhancing Raman spectroscopy for detecting vanillic acid at picomole concentrations. This research underscores the importance of this compound derivatives in improving analytical methodologies for both research and industrial applications (Clavijo, Menendez, & Aroca, 2008).

Biochemical Analysis

Biochemical Properties

2,3-Dihydroxy-4-methoxybenzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with o-diphenol oxidase, an enzyme found in Prunus avium fruits . This enzyme catalyzes the oxidation of o-diphenols to o-quinones, which are crucial in the browning reaction in fruits. The interaction between this compound and o-diphenol oxidase is essential for understanding the biochemical pathways involved in fruit ripening and browning.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antioxidant properties, which help in reducing oxidative stress in cells . This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential as an anti-cancer agent . The antioxidant activity of this compound also contributes to its protective effects against cellular damage caused by reactive oxygen species.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as an inhibitor of o-diphenol oxidase, thereby preventing the oxidation of o-diphenols . This inhibition is crucial in controlling the browning reaction in fruits. Additionally, this compound can bind to other proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been observed that the compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its antioxidant activity over extended periods, making it a valuable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it exhibits significant antioxidant and anti-inflammatory properties . At higher dosages, there may be potential toxic effects, including liver and kidney damage. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as o-diphenol oxidase, which catalyzes its oxidation . The compound can also influence the phenylpropanoid pathway, which is responsible for the biosynthesis of various phenolic compounds. This interaction can affect the levels of metabolites and the overall metabolic flux in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These transporters help in the uptake and accumulation of the compound in target tissues, where it exerts its biochemical effects. The distribution of this compound can be influenced by factors such as tissue type, blood flow, and the presence of other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its localization is crucial for its activity, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations, where it can exert its biochemical effects.

Properties

IUPAC Name

2,3-dihydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDRPEIHNMXLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192560
Record name 2,3-Dihydroxy-p-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-81-4
Record name 2,3-Dihydroxy-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3934-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxy-4-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3934-81-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxy-p-anisic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-p-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROXY-4-METHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3630629597
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 2,3-dihydroxy-4-methoxybenzoic acid (6.04 g, 32.8 mmol) in 5,6-dihydro-4-methoxy-2H-pyran (20 mL, 152 mmol) was kept at 140° C. for three days. At room temperature ethyl acetate (200 mL) was added and the organic phase was extracted with saturated aqueous NaHCO3 (2×50 mL). The aqueous phase was washed with Et2O (2×40 mL), acidified to pH=1 with concentrated HCl and extracted with dichloromethane (2×50 mL). The organic phase was dried over MgSO4. Evaporation under reduced pressure afforded traces of 2,3-dihydroxy-4-methoxybenzoic acid along with 7-methoxy-2′,3′,5′,6′-tetrahydro-Spiro[1,3-benzodioxole-2,4′-(4H)-pyran]-4-carboxylic acid (1.23 g, 14%). 13C NMR (DMSO) δ 164.9, 148.2, 146.6, 134.5, 123.7, 117.0, 107.1, 106.8, 64.4, 56.0, 35.3.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxy-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxy-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxy-4-methoxybenzoic acid
Reactant of Route 5
2,3-Dihydroxy-4-methoxybenzoic acid
Reactant of Route 6
2,3-Dihydroxy-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.